methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1448122-03-9
VCID: VC4424812
InChI: InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41

methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

CAS No.: 1448122-03-9

Cat. No.: VC4424812

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate - 1448122-03-9

Specification

CAS No. 1448122-03-9
Molecular Formula C18H17N3O3S
Molecular Weight 355.41
IUPAC Name methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Standard InChI InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22)
Standard InChI Key YPVDUBCEJVULGC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3

Introduction

Molecular Structure and Physicochemical Properties

The compound’s structure integrates multiple functional groups:

  • Benzoate ester: A methyl ester at the para position of the benzene ring.

  • Carbamoyl linker: Connects the benzoate moiety to an ethyl chain.

  • Pyrazole-thiophene system: A 1H-pyrazole ring substituted at the 3-position with a thiophene group.

Molecular Formula: C18H17N3O3S\text{C}_{18}\text{H}_{17}\text{N}_3\text{O}_3\text{S}
Molecular Weight: 355.41 g/mol
Key Functional Groups:

  • Ester (COOCH3\text{COOCH}_3)

  • Carbamate (NHCO\text{NHCO})

  • Pyrazole (C3H3N2\text{C}_3\text{H}_3\text{N}_2)

  • Thiophene (C4H3S\text{C}_4\text{H}_3\text{S})

The presence of both pyrazole and thiophene rings enhances electronic conjugation, potentially influencing solubility and reactivity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the pyrazole-thiophene subunit:

    • Cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives under acidic conditions .

  • Ethyl chain functionalization:

    • Alkylation of the pyrazole nitrogen with 2-chloroethylamine .

  • Coupling with benzoate core:

    • Carbodiimide-mediated amidation between the ethylamine intermediate and methyl 4-(chlorocarbonyl)benzoate .

Example Reaction Scheme:

Thiophene-2-carbaldehyde+Hydrazine3-(Thiophen-2-yl)-1H-pyrazole\text{Thiophene-2-carbaldehyde} + \text{Hydrazine} \rightarrow \text{3-(Thiophen-2-yl)-1H-pyrazole} 3-(Thiophen-2-yl)-1H-pyrazole+2-Chloroethylamine1-(2-Aminoethyl)-3-(thiophen-2-yl)-1H-pyrazole\text{3-(Thiophen-2-yl)-1H-pyrazole} + \text{2-Chloroethylamine} \rightarrow \text{1-(2-Aminoethyl)-3-(thiophen-2-yl)-1H-pyrazole} Methyl 4-(Chlorocarbonyl)benzoate+Amine IntermediateTarget Compound\text{Methyl 4-(Chlorocarbonyl)benzoate} + \text{Amine Intermediate} \rightarrow \text{Target Compound}

Reactivity Profile

  • Ester hydrolysis: Susceptible to alkaline hydrolysis, yielding the carboxylic acid derivative .

  • Electrophilic substitution: Thiophene and pyrazole rings undergo nitration or sulfonation at electron-rich positions .

  • Coordination chemistry: Pyrazole nitrogen atoms can act as ligands for metal complexes .

Biological and Pharmacological Activities

CompoundActivity (MIC, μM)Target Organism
5-Nitrothiophene-pyrazole 5.71M. tuberculosis H37Rv
Methyl 4-(pyrazolyl)benzoate 7.89E. coli
Thiophene-carboxamide 6.45S. aureus

Mechanism of Action

  • Nitroreductase activation: Nitrothiophene derivatives are pro-drugs activated by bacterial nitroreductases, generating reactive intermediates that damage DNA .

  • Enzyme inhibition: Pyrazole moieties inhibit dihydrofolate reductase (DHFR) in pathogens .

Applications in Materials Science

Optoelectronic Materials

  • Conjugated systems: Thiophene-pyrazole units enhance charge transport in organic semiconductors .

  • Fluorescence properties: Benzothiazole analogs emit in the blue-green spectrum (λ<sub>em</sub> = 450–500 nm) .

Catalysis

  • Ligand design: Pyrazole nitrogen atoms coordinate to palladium, enabling Suzuki-Miyaura cross-coupling reactions .

Comparative Structural Analysis

Table 2: Structural Analogues and Their Features

Compound NameKey DifferencesBioactivity
Methyl 4-(imidazo[1,2-b]pyrazolyl)benzoate Imidazopyrazole instead of pyrazoleAnticancer (IC<sub>50</sub> = 12 μM)
Ethyl 4-(pyrazol-1-ylphenyl)benzoate Phenylpyrazole substituentAntifungal (MIC = 8.2 μM)
5-Nitrothiophene-pyrazole Nitro group at thiopheneAntitubercular

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